4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid
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Overview
Description
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including methanesulfonamide, diazinane, and carbamoylsulfamoyl moieties. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzoic acid derivative, followed by the introduction of the methanesulfonamide group through sulfonation reactions. The diazinane ring can be synthesized via cyclization reactions, and the final steps involve the coupling of the carbamoylsulfamoyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonamidomethyl)benzoic acid: Shares the methanesulfonamide and benzoic acid core but lacks the diazinane and carbamoylsulfamoyl groups.
2-[(4-Methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid: Contains the diazinane and carbamoylsulfamoyl groups but lacks the methanesulfonamide moiety.
Uniqueness
4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H21N5O9S2 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H21N5O9S2/c1-29-12-6-11(21)17-14(18-12)19-15(24)20-31(27,28)10-5-8(7-16-30(2,25)26)3-4-9(10)13(22)23/h3-5,12,14,16,18H,6-7H2,1-2H3,(H,17,21)(H,22,23)(H2,19,20,24) |
InChI Key |
NLLZXNZZQGCGOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)NC(N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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